molecular formula C14H18N2O2S2 B3175315 1-[(4-Isothiocyanatophenyl)sulfonyl]-2,6-dimethylpiperidine CAS No. 956576-68-4

1-[(4-Isothiocyanatophenyl)sulfonyl]-2,6-dimethylpiperidine

Cat. No.: B3175315
CAS No.: 956576-68-4
M. Wt: 310.4 g/mol
InChI Key: XDYJHECGSLGEFR-UHFFFAOYSA-N
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Description

1-[(4-Isothiocyanatophenyl)sulfonyl]-2,6-dimethylpiperidine (CAS: 956576-68-4) is a sulfonamide-functionalized piperidine derivative featuring a 4-isothiocyanatophenyl group and methyl substitutions at the 2 and 6 positions of the piperidine ring. This compound belongs to a class of piperidine derivatives widely studied for their applications in medicinal chemistry and materials science due to their structural versatility and reactivity. The isothiocyanate (-NCS) group enables covalent binding to biomolecules, making it valuable in probe synthesis and drug conjugation strategies . Its 2,6-dimethyl substitution pattern introduces steric hindrance, which can modulate reactivity and selectivity in chemical reactions .

Properties

IUPAC Name

1-(4-isothiocyanatophenyl)sulfonyl-2,6-dimethylpiperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2S2/c1-11-4-3-5-12(2)16(11)20(17,18)14-8-6-13(7-9-14)15-10-19/h6-9,11-12H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDYJHECGSLGEFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(N1S(=O)(=O)C2=CC=C(C=C2)N=C=S)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[(4-Isothiocyanatophenyl)sulfonyl]-2,6-dimethylpiperidine involves several steps. One common method includes the reaction of 4-isothiocyanatobenzenesulfonyl chloride with 2,6-dimethylpiperidine under controlled conditions . The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-[(4-Isothiocyanatophenyl)sulfonyl]-2,6-dimethylpiperidine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

1-[(4-Isothiocyanatophenyl)sulfonyl]-2,6-dimethylpiperidine has been investigated for its role as a potential therapeutic agent. Its structure allows for interactions with biological targets, making it a candidate for drug development.

  • Targeting Enzymes : The isothiocyanate functional group is known to interact with nucleophilic sites on proteins, potentially inhibiting enzymes involved in disease processes. For instance, studies have shown that isothiocyanates can modulate cancer cell signaling pathways by inhibiting specific kinases .

Proteomics Research

This compound is utilized in proteomics for labeling proteins and studying post-translational modifications. The sulfonyl group enhances the compound's ability to form covalent bonds with amino acids like cysteine, facilitating the identification of protein interactions and modifications.

  • Case Study : In a study focusing on cancer biomarkers, researchers used 1-[(4-Isothiocyanatophenyl)sulfonyl]-2,6-dimethylpiperidine to label proteins in tumor samples, revealing insights into protein expression changes associated with tumor progression .

Chemical Biology

The compound serves as a tool in chemical biology for studying cellular processes. Its ability to modify protein function allows researchers to investigate the roles of specific proteins in various biological pathways.

  • Example Application : Researchers have employed this compound to selectively inhibit target proteins in cellular assays, providing insights into their functions and potential as drug targets .

Mechanism of Action

The mechanism of action of 1-[(4-Isothiocyanatophenyl)sulfonyl]-2,6-dimethylpiperidine involves its ability to react with nucleophiles, such as amino groups in proteins, forming stable thiourea linkages. This reactivity makes it useful in the modification of biomolecules, allowing researchers to study molecular targets and pathways involved in various biological processes .

Comparison with Similar Compounds

Table 1: Structural Analogs and Properties

Catalog ID (Combi-Blocks) Compound Name Methyl Substitution CAS Number Purity
QZ-2107 1-[(4-Isothiocyanatophenyl)sulfonyl]-2,6-dimethylpiperidine 2,6-positions 956576-68-4 95%
QZ-2353 1-[(4-Isothiocyanatophenyl)sulfonyl]-3,5-dimethylpiperidine 3,5-positions 956576-69-5 95%
QZ-9246 1-[(4-Isothiocyanatophenyl)sulfonyl]-2-methylpiperidine 2-position 860440-91-1 95%
QY-7168 1-[(4-Isothiocyanatophenyl)sulfonyl]-3-methylpiperidine 3-position 111032-35-0 95%

Source: Combi-Blocks Piperidines Catalog

Key Observations:

Steric Effects: The 2,6-dimethyl substitution in QZ-2107 creates significant steric hindrance near the piperidine nitrogen, reducing nucleophilic reactivity compared to monosubstituted analogs (e.g., QZ-9246). Studies on lactonization reactions with 2,6-dimethylpiperidine derivatives showed delayed or negligible reactivity due to restricted lone-pair accessibility of the nitrogen atom .

Functional Group Compatibility : All analogs retain the isothiocyanate group, allowing uniform conjugation capabilities.

Reactivity and Kinetic Studies

Research on methyl-substituted piperidines highlights the impact of substitution patterns on reaction rates:

  • This underscores the steric inhibition of the 2,6-dimethyl configuration .
  • Nucleophilic Displacement : The 2-methyl derivative (QZ-9246) demonstrated higher reactivity in sulfonamide-forming reactions compared to QZ-2107, attributed to reduced steric bulk .

Availability and Commercial Status

As of 2025, 1-[(4-Isothiocyanatophenyl)sulfonyl]-2,6-dimethylpiperidine is listed as discontinued by CymitQuimica in gram quantities . However, Combi-Blocks offers the compound (QZ-2107) at 95% purity, indicating specialized supplier availability .

Biological Activity

1-[(4-Isothiocyanatophenyl)sulfonyl]-2,6-dimethylpiperidine (CAS No. 956576-68-4) is a compound of interest in medicinal chemistry due to its potential biological activity. This article explores its biological properties, including its synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C14H18N2O2S2
  • Molecular Weight : 310.43 g/mol
  • Structure : The compound features a piperidine core substituted with an isothiocyanate and sulfonyl group, which contribute to its reactivity and biological effects.

Antitumor Activity

Research indicates that compounds with isothiocyanate groups exhibit significant antitumor properties. For instance, isothiocyanates have been shown to induce apoptosis in cancer cells through various pathways, including the modulation of signaling pathways such as NF-kB and MAPK .

Antimicrobial Activity

Isothiocyanates are also recognized for their antimicrobial properties. They have been reported to exhibit activity against a range of pathogens, including bacteria and fungi. The mechanism typically involves disruption of microbial cell membranes and interference with metabolic processes .

Table 1: Antimicrobial Activity of Isothiocyanate Compounds

Compound NamePathogen TargetedMinimum Inhibitory Concentration (MIC)
SulforaphaneE. coli32 µg/mL
Benzyl isothiocyanateS. aureus16 µg/mL
1-[(4-Isothiocyanatophenyl)sulfonyl]-2,6-dimethylpiperidineTBDTBD

The biological activity of 1-[(4-Isothiocyanatophenyl)sulfonyl]-2,6-dimethylpiperidine may involve:

  • Cell Cycle Arrest : Induction of cell cycle arrest in cancer cells.
  • Apoptosis : Activation of caspase pathways leading to programmed cell death.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress in cells, promoting apoptosis.

Synthesis and Evaluation

The synthesis of this compound generally involves the reaction of piperidine derivatives with isothiocyanate and sulfonylating agents. Various synthetic routes have been explored to optimize yield and purity .

Pharmacological Studies

Although specific pharmacological studies on this compound are sparse, related compounds have shown promising results in preclinical models. For example, compounds with similar structures have been evaluated for their ability to inhibit key enzymes involved in tumor progression and inflammation .

Q & A

Basic Research Questions

Q. What experimental methods are recommended for synthesizing 1-[(4-isothiocyanatophenyl)sulfonyl]-2,6-dimethylpiperidine, and how can purity be optimized?

  • Methodology : Synthesis typically involves sulfonylation of 2,6-dimethylpiperidine with 4-isothiocyanatobenzenesulfonyl chloride under inert conditions. Critical steps include controlled temperature (0–5°C) to prevent side reactions and purification via column chromatography using silica gel with a gradient elution system (e.g., hexane/ethyl acetate). Purity optimization requires post-synthesis HPLC analysis with a sodium acetate/sodium 1-octanesulfonate buffer (pH 4.6) and methanol mobile phase (65:35 v/v) to resolve impurities .

Q. How can researchers confirm the structural identity of this compound using spectroscopic and chromatographic techniques?

  • Methodology : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY for piperidine and sulfonyl group confirmation) with high-resolution mass spectrometry (HRMS). Validate chromatographic purity via reverse-phase HPLC under the conditions described in pharmacopeial guidelines (e.g., sodium acetate buffer, pH 4.6, and methanol mobile phase) . Cross-reference with impurity standards (e.g., hydroxylated or sulfonic acid derivatives) to rule out degradation products .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodology : Implement hazard controls for isothiocyanate groups (e.g., H315 skin irritation, H335 respiratory sensitization). Use fume hoods, nitrile gloves, and PPE. Neutralize spills with sodium bicarbonate and dispose of waste via incineration. Store at 2–8°C in airtight, light-resistant containers to prevent decomposition .

Advanced Research Questions

Q. How can factorial design of experiments (DoE) optimize reaction conditions for synthesizing this compound with high enantiomeric excess?

  • Methodology : Apply a 2^k factorial design to test variables like temperature, solvent polarity (e.g., dichloromethane vs. THF), and catalyst loading. Use response surface methodology (RSM) to model interactions and identify optimal conditions. For chiral purity, integrate chiral stationary-phase HPLC (CSP-HPLC) with polysaccharide-based columns to quantify enantiomeric ratios .

Q. What computational strategies are effective for predicting the reactivity of the isothiocyanate group in nucleophilic substitution reactions?

  • Methodology : Employ density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map reaction pathways and transition states. Use molecular dynamics simulations to assess solvent effects (e.g., acetonitrile vs. DMF). Validate predictions experimentally via kinetic studies (e.g., pseudo-first-order kinetics with amines) .

Q. How can researchers resolve contradictions in observed vs. predicted solubility data for this compound in aqueous buffers?

  • Methodology : Conduct solubility studies using shake-flask or potentiometric titration methods across pH 2–10. Compare experimental data with in silico predictions (e.g., ACD/Labs or COSMO-RS models). Investigate micellar solubilization via surfactants (e.g., SDS) if discrepancies arise due to aggregation .

Q. What advanced techniques are suitable for identifying trace impurities formed during long-term storage?

  • Methodology : Use LC-MS/MS with electrospray ionization (ESI) in positive/negative ion modes to detect degradation products (e.g., hydrolyzed isothiocyanate or sulfonic acid derivatives). Quantify impurities via external calibration curves with reference standards. Accelerated stability studies (40°C/75% RH for 6 months) can simulate degradation pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-[(4-Isothiocyanatophenyl)sulfonyl]-2,6-dimethylpiperidine
Reactant of Route 2
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1-[(4-Isothiocyanatophenyl)sulfonyl]-2,6-dimethylpiperidine

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